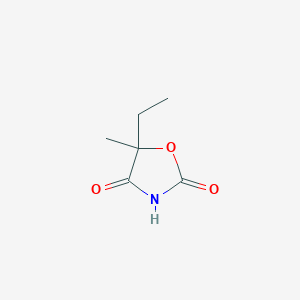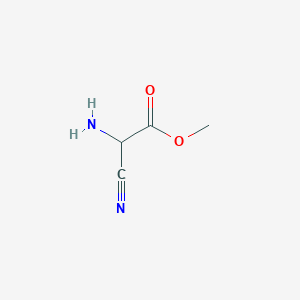
4-(4-bromophenyl)-1H-1,2,3-triazole
Vue d'ensemble
Description
The compound “4-(4-bromophenyl)-1H-1,2,3-triazole” belongs to a class of organic compounds known as triazoles . Triazoles are a group of five-membered ring compounds containing three nitrogen atoms. They are known for their diverse range of biological activities and are used in medicinal chemistry and drug discovery .
Synthesis Analysis
While specific synthesis methods for “4-(4-bromophenyl)-1H-1,2,3-triazole” are not available, similar compounds are often synthesized through various cross-coupling reactions . For instance, 4-Bromophenol, a common aryl bromide reagent, can be used in various cross-coupling reactions to synthesize compounds for medicinal and material science applications .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-(4-bromophenyl)-1H-1,2,3-triazole” would depend on its specific structure. For example, 4-Bromophenylacetic acid, a related compound, is described as a white solid with a honey-like odor .Applications De Recherche Scientifique
Antimicrobial Activities
- Antimicrobial and Antifungal Properties : Derivatives of 1,2,3-triazole, including those with a 4-bromophenyl group, exhibit potent antimicrobial and antifungal activities. This includes effectiveness against specific strains like Staphylococcus aureus and Bacillus subtilis, making them promising for pharmacological developments (Kaushik et al., 2020).
Biological Activity and Drug Development
- Biological Activity in Drug Development : The broad range of biological activity of 1,2,4-triazole derivatives, including anti-inflammatory, antiviral, and antitumor activities, makes them significant in creating new medicines. Their use is not limited to human medicine but extends to agriculture and veterinary practices (Safonov & Nevmyvaka, 2020).
Chemical Synthesis and Modification
- Chemical Synthesis and Modification : Research in the chemical synthesis of 1,2,3-triazole derivatives, including 4-(4-bromophenyl)-1H-1,2,3-triazole, focuses on developing efficient synthesis methods. This includes exploring various catalysts and reaction conditions to create novel compounds with potential applications in medicinal chemistry (Liu, Zhao, & Li, 2011).
Corrosion Inhibition
- Corrosion Inhibition : 1,2,3-Triazole derivatives, including 4-bromophenyl variants, have been investigated for their corrosion inhibition properties. This includes their use in protecting metals like steel in acidic environments, with studies focusing on the adsorption behavior and efficiency of these compounds (Hrimla et al., 2021).
Sensor Development
- Sensor Development for Biological Applications : Certain 4-bromophenyl-1H-1,2,3-triazole derivatives have been used in the development of fluorescence probes for detecting biological molecules like homocysteine. These probes can be useful in researching the effects of such biomolecules in biological systems (Chu et al., 2019).
Pharmaceutical Research
- Pharmaceutical Research : The synthesis of new 1,2,4-triazole derivatives, including 3-(2-bromophenyl)-5-(alkylthio)-4-phenyl-4H-1,2,4-triazoles, has revealed compounds with significant antimicrobial and antifungal activity. This research contributes to the development of new pharmacological agents (Safonov & Panasenko, 2022).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
4-(4-bromophenyl)-2H-triazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrN3/c9-7-3-1-6(2-4-7)8-5-10-12-11-8/h1-5H,(H,10,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYKZCPFWGNDOQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NNN=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10423549 | |
| Record name | 4-(4-bromophenyl)-1H-1,2,3-triazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10423549 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5301-98-4 | |
| Record name | 4-(4-bromophenyl)-1H-1,2,3-triazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10423549 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















